molecular formula C15H18N4OS B15283570 3-Butyl-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-Butyl-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B15283570
M. Wt: 302.4 g/mol
InChI Key: IHXFSQGZWMUQNS-UHFFFAOYSA-N
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Description

The [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold is a fused heterocyclic system combining triazole and thiadiazole rings, known for its broad pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The compound 3-Butyl-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole features a butyl group at position 3 and a (4-methylphenoxy)methyl substituent at position 4.

Properties

Molecular Formula

C15H18N4OS

Molecular Weight

302.4 g/mol

IUPAC Name

3-butyl-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H18N4OS/c1-3-4-5-13-16-17-15-19(13)18-14(21-15)10-20-12-8-6-11(2)7-9-12/h6-9H,3-5,10H2,1-2H3

InChI Key

IHXFSQGZWMUQNS-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN=C2N1N=C(S2)COC3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl 4-methylphenyl ether typically involves the reaction of appropriate triazole and thiadiazole precursors under specific conditions. One common method involves the cyclization of a triazole-thiadiazole intermediate with a butyl group and subsequent etherification with 4-methylphenol. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like phosphorus oxychloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and environmental sustainability, incorporating green chemistry principles where possible .

Chemical Reactions Analysis

Types of Reactions

(3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl 4-methylphenyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of (3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl 4-methylphenyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole and thiadiazole rings can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

Alkyl vs. Aryl at Position 3 :

  • Butyl (current compound) : A shorter alkyl chain likely enhances solubility compared to bulkier substituents like pentadecyl or adamantyl . However, longer alkyl chains (e.g., pentadecyl) may improve lipophilicity and membrane penetration, critical for anticancer activity.
  • Adamantyl : Bulky substituents influence supramolecular interactions and binding affinity, as seen in COX-1/2 inhibition studies .

Position 6 Substituents: (4-Methylphenoxy)methyl (current compound): The electron-donating methyl group on the phenoxy moiety may moderate electronic effects compared to electron-withdrawing groups (e.g., 4-methoxy in ). Halogenated Aryl Groups: Derivatives with 2-chloro-6-fluorophenyl () or 2-chlorophenyl () exhibit enhanced kinase or COX inhibition, suggesting electron-withdrawing groups improve target binding.

Biological Activity Trends: Anticancer Activity: Long alkyl chains (e.g., pentadecyl) and phenyl groups correlate with cytotoxicity against breast cancer cells . Anti-inflammatory Activity: Chlorophenyl and methoxyphenoxy substituents are linked to p38 MAPK inhibition .

Structure-Activity Relationship (SAR) Insights

  • Lipophilicity : Longer alkyl chains (e.g., pentadecyl) enhance lipid solubility, improving cellular uptake for anticancer activity .
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, F) at position 6 enhance binding to enzymatic targets like p38 MAPK or COX .
  • Steric Effects : Bulky substituents (e.g., adamantyl) may restrict conformational flexibility but improve selectivity for specific targets .

Biological Activity

3-Butyl-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound characterized by its unique structural integration of triazole and thiadiazole rings. This compound has garnered attention due to its diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties. The following sections detail the compound's biological activity, including data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N4O1S with a molecular weight of approximately 302.4 g/mol. Its structure consists of a butyl group and a 4-methylphenoxy methyl substituent, contributing to its bioactivity through enhanced solubility and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example:

  • Inhibition of Urease Activity : Studies have shown that this compound effectively inhibits urease activity in various microorganisms. Urease is an enzyme that plays a crucial role in the pathogenesis of several infections.
  • Antibacterial and Antifungal Effects : The compound has demonstrated activity against common pathogens such as Staphylococcus aureus and Candida albicans. In vitro studies using disk diffusion methods confirmed its efficacy against these microorganisms .
MicroorganismActivity TypeInhibition Zone (mm)
Staphylococcus aureusAntibacterial15
Candida albicansAntifungal12
Escherichia coliAntibacterial14

Anti-inflammatory Properties

The compound's anti-inflammatory effects have been explored in various studies. Its ability to modulate inflammatory pathways makes it a potential candidate for developing new anti-inflammatory drugs. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes responsible for inflammation.

Study 1: Inhibition of Urease

Khan et al. (2023) synthesized several triazolo-thiadiazole derivatives and evaluated their urease inhibitory properties. Among these derivatives, this compound was identified as one of the most potent inhibitors with a significant reduction in urease activity compared to traditional inhibitors .

Study 2: Anticancer Potential

A review by MDPI highlighted the cytotoxic properties of thiadiazole derivatives against various cancer cell lines. The study reported that compounds similar to this compound showed promising results in inhibiting cell growth in human colon cancer (HCT116) and lung cancer (H460) cell lines with GI50 values ranging from 0.74 to 10 μg/mL .

The biological activity of this compound can be attributed to its ability to form hydrogen bonds with active sites on enzymes and receptors. Its lipophilicity enhances membrane permeability, allowing for effective cellular uptake and interaction with intracellular targets.

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing synthesis conditions of triazolo-thiadiazole derivatives like 3-Butyl-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?

  • Answer: Optimize reaction parameters by systematically varying temperature, solvent polarity, and catalyst loading. For example, sodium hydride in toluene is effective for cyclization reactions . Use reflux conditions with phosphorus oxychloride (POCl₃) to enhance electrophilicity during condensation steps . Monitor purity via HPLC (≥95%) and confirm intermediates using ¹H NMR and IR spectroscopy .

Q. How can researchers validate the structural integrity of synthesized triazolo-thiadiazole compounds?

  • Answer: Combine spectral techniques:

  • ¹H NMR : Confirm substituent positions (e.g., butyl chain integration at δ 0.8–1.6 ppm).
  • X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., C—H⋯π stacking) .
  • Elemental analysis : Ensure stoichiometric ratios (C, H, N, S) within ±0.3% deviation .

Q. What preliminary assays are suitable for evaluating bioactivity?

  • Answer: Prioritize in vitro enzyme inhibition assays (e.g., 14-α-demethylase for antifungal activity ). For anti-inflammatory potential, use COX-2 selectivity assays (IC₅₀ comparisons with COX-1) . Screen antimicrobial activity via microbroth dilution (MIC values against Candida or Staphylococcus strains) .

Advanced Research Questions

Q. How to resolve contradictions in bioactivity data across structurally similar triazolo-thiadiazoles?

  • Answer: Perform comparative SAR studies by modifying substituents at positions 3 and 6. For instance:

  • Butyl vs. trifluoromethyl groups : Assess hydrophobicity via logP calculations and correlate with membrane permeability .
  • Phenoxy vs. styryl substituents : Use molecular docking (e.g., AutoDock Vina) to evaluate binding affinity to targets like 3LD6 (PDB ID) . Validate with in vitro dose-response curves to confirm potency discrepancies .

Q. What computational strategies predict the pharmacokinetic properties of triazolo-thiadiazoles?

  • Answer: Apply in silico ADME tools:

  • SwissADME : Predict bioavailability (≥30% oral absorption if TPSA <140 Ų).
  • Molecular dynamics (MD) : Simulate stability in physiological conditions (e.g., solvation free energy) .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gap) to assess reactivity .

Q. How to design experiments for analyzing structure-activity relationships (SAR) in triazolo-thiadiazoles?

  • Answer:

  • Step 1 : Synthesize analogs with systematic substitutions (e.g., alkyl chains, halogens, electron-withdrawing groups).
  • Step 2 : Profile physicochemical properties (solubility, logD) using shake-flask or HPLC methods .
  • Step 3 : Corrogate bioactivity data with steric/electronic descriptors (e.g., Hammett constants, molar refractivity) .

Q. What experimental approaches assess stability under varying pH and temperature conditions?

  • Answer:

  • Forced degradation studies : Expose compounds to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24h. Monitor degradation via LC-MS .
  • Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition onset >200°C for solid-state storage) .

Q. How to investigate enzyme selectivity (e.g., COX-2 vs. COX-1) for anti-inflammatory triazolo-thiadiazoles?

  • Answer: Use recombinant enzyme assays:

  • COX-2 inhibition : Measure prostaglandin E₂ (PGE₂) production in LPS-induced macrophages.
  • Selectivity index : Calculate IC₅₀(COX-1)/IC₅₀(COX-2); aim for >10-fold selectivity .

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